molecular formula C16H6Br4N2Na2O7S2 B12296646 CID 57376511

CID 57376511

Cat. No.: B12296646
M. Wt: 768.0 g/mol
InChI Key: KMIORARWLNHBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C16H6Br4N2Na2O7S2

Molecular Weight

768.0 g/mol

InChI

InChI=1S/C16H6Br4N2O7S2.2Na/c17-5-1-7-11(9(19)3-5)21-13-14-16(8-2-6(18)4-10(20)12(8)22-14)28-31(25,26)29-30(23,24)27-15(7)13;;/h1-4,21-22H;;

InChI Key

KMIORARWLNHBPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C4=C(C5=C(N4)C(=CC(=C5)Br)Br)OS(=O)(=O)OS(=O)(=O)O3)Br)Br.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 57376511 involves a series of synthetic routes and reaction conditions. The specific methods and conditions used in its synthesis are crucial for obtaining the desired purity and yield. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. The industrial production methods are optimized to ensure cost-effectiveness, efficiency, and high yield. These methods often involve the use of large-scale reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: CID 57376511 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 57376511 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a role in studying cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 57376511 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • No direct data on CID 57376511: None of the evidence entries describe the molecular structure, physicochemical properties, or biological activity of this compound .
  • Insufficient comparative data: While and provide detailed information on other compounds (e.g., CAS 34743-49-2 and CAS 1254115-23-5), these are unrelated to this compound and cannot serve as analogs for comparison.

Recommendations for Further Research

To address the query effectively, the following steps are advised:

Consult PubChem or ChemSpider: Use this compound to retrieve its IUPAC name, molecular formula, and canonical SMILES. These databases often provide curated data on bioactivity, toxicity, and related compounds .

Explore structure-activity relationships (SAR): If this compound belongs to a known chemical class (e.g., oscillatoxin derivatives in ), compare its substituents, stereochemistry, and functional groups with analogs to predict reactivity or biological effects.

Leverage spectral data : Techniques like LC-ESI-MS () or GC-MS () could experimentally compare this compound with similar compounds based on retention time, mass fragmentation, or collision cross-section (CCS) values.

Review pharmacological databases : Platforms like ChEMBL or DrugBank may list this compound’s targets, binding affinities, or clinical applications if it has been studied in drug discovery.

Example Comparative Framework (Hypothetical)

If this compound were an oscillatoxin analog (as in ), a comparison table might include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₀H₄₅NO₈ C₂₉H₄₃NO₇ C₃₀H₄₅NO₇
Molecular Weight (g/mol) 559.68 529.65 543.67
LogP (Predicted) 4.2 3.8 4.5
Biological Activity Cytotoxic Neurotoxic Antifungal
Key Functional Groups Epoxide, ester Lactone, ketone Methylated lactone

Note: This table is illustrative; actual data for this compound are unavailable in the provided evidence.

Critical Gaps and Caveats

  • Lack of experimental validation : Without spectral or bioassay data, comparisons remain speculative.
  • Synthetic accessibility : and highlight the importance of synthetic routes and purity for meaningful comparisons, which are undocumented for this compound.

Q & A

Q. What are best practices for curating supplementary materials?

  • Methodological Guidance :
  • Provide detailed synthetic procedures, spectral data, and crystallographic files.
  • Use standardized formats (e.g., .cif for crystallography, .mnova for NMR).
  • Include a README file with metadata and software dependencies .

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